(5E)-5-{3-chloro-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5E)-5-{3-chloro-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3-chloro-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazolidinone Core: This step involves the reaction of an appropriate aldehyde with a thioamide in the presence of a base to form the thiazolidinone ring.
Substitution Reactions:
Benzylidene Formation: The final step involves the condensation of the substituted thiazolidinone with a benzaldehyde derivative under basic conditions to form the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes the use of continuous-flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{3-chloro-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene moiety can be reduced to the corresponding benzyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the benzylidene moiety can produce benzyl derivatives .
Scientific Research Applications
(5E)-5-{3-chloro-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antimicrobial and anti-inflammatory properties make it a candidate for studying biological pathways and mechanisms.
Medicine: Its potential anticancer activity is of interest for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-{3-chloro-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core is known to inhibit certain enzymes, leading to the disruption of cellular processes. The compound may also interact with DNA or proteins, affecting their function and leading to cell death in cancer cells .
Comparison with Similar Compounds
(5E)-5-{3-chloro-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
Dichloroaniline: Similar in having halogen substituents, but differs in its core structure and biological activity.
tert-Butyl carbamate: Shares some synthetic routes but has different functional groups and applications.
The uniqueness of This compound
Properties
IUPAC Name |
(5E)-5-[[3-chloro-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClNO4S2/c1-4-26-23(27)21(32-24(26)31)15-17-13-19(25)22(20(14-17)28-5-2)30-11-7-10-29-18-9-6-8-16(3)12-18/h6,8-9,12-15H,4-5,7,10-11H2,1-3H3/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFRHKOZPYJRHZ-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCCCOC3=CC=CC(=C3)C)OCC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Cl)OCCCOC3=CC=CC(=C3)C)OCC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.